molecular formula C27H33F2N7O2 B607696 GNE-781 CAS No. 1936422-33-1

GNE-781

Cat. No.: B607696
CAS No.: 1936422-33-1
M. Wt: 525.6048
InChI Key: CQCWHSDMJBAGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNE-781 (Compound 19) is a highly potent, orally bioavailable, and selective inhibitor of the bromodomain of the cyclic adenosine monophosphate response element-binding protein (CBP), a key epigenetic regulator involved in transcriptional co-activation. It exhibits an IC50 of 0.94 nM in TR-FRET assays against CBP, with >5,000-fold selectivity over BRD4 (IC50 = 5,100 nM), making it one of the most selective CBP inhibitors reported. Structurally, this compound features a tetrahydroquinoline motif optimized through structure-based drug design to enhance potency and selectivity.

Preparation Methods

The synthesis of GNE-781 involves structure-based design and structure-activity relationship studies. The aniline of a precursor compound is constrained into a tetrahydroquinoline motif to maintain potency and increase selectivity. Further modifications targeting specific regions of the CBP bromodomain, such as the LPF shelf, BC loop, and KAc regions, are made to enhance potency and selectivity . Industrial production methods for this compound are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Synthetic Routes and Key Chemical Reactions

GNE-781 was developed through a multi-step synthetic strategy combining fragment-based design and computational coupling techniques:

Fragment Assembly via AutoCouple Methodology

  • Amide Condensation : A virtual library of 32,000 carboxylic amides was generated using aniline derivatives (e.g., compound 2 ) coupled to acetylbenzene headgroups. This produced arylsulfonamides and acetamides (e.g., 58 ) with improved CBP binding (Kd = 200 nM) and >250-fold selectivity over BRD4(1) .

  • Buchwald-Hartwig Amination : Aryl bromides (e.g., 3 ) were coupled to optimize steric interactions with the CBP ZA loop, enhancing permeability and reducing clashes with BRD4(1)’s Trp81 .

  • Suzuki Cross-Coupling : Boronic ester derivatives (e.g., 4 ) enabled C–C bond formation, expanding substituent diversity at the KAc-binding region .

Hybridization Strategy

Critical motifs from top-performing compounds were combined to create hybrid derivatives:

  • Compound 16 (this compound) : Synthesized by merging acetamide (5 ), dimethoxybenzene (6 ), and furan (7 ) groups. This achieved a Kd of 35 nM for CBP and >10,000-fold selectivity over BRD4(1) .

Structural Modifications and SAR Insights

Key modifications driving potency and selectivity:

Modification SiteChemical ChangeImpact
Headgroup Acetylbenzene → TetrahydroquinolineIncreased selectivity (2-fold) by stabilizing interactions with Arg1173 .
Tail Group Benzoate → ArylsulfonamideEliminated permeability issues from carboxylate while maintaining KAc mimicry .
LPF Shelf Methoxy substitutionEnhanced van der Waals contacts with Pro1106, confirmed by X-ray (PDB: 5NLK) .

Binding Affinity and Selectivity

CompoundKd (CBP, nM)Selectivity (CBP vs. BRD4(1))
1 800>65-fold
5 200>250-fold
16 35>10,000-fold

Source: BROMOscan assays .

Crystallographic Validation

  • PDB 5NLK : X-ray structure of this compound (16 ) bound to CBP shows:

    • Furan group at 3.8 Å distance from Pro1106.

    • Steric exclusion of Trp81 in BRD4(1) due to dimethoxybenzene .

Biological Activity and Target Engagement

  • FRAP Assay : this compound (1 μM) displaced GFP-CBP from chromatin in U2OS cells with 85% efficiency, confirming cellular permeability .

  • Proliferation Assays : IC50 of 120 nM in LP1 multiple myeloma cells, consistent with CBP-dependent oncogenic pathways .

Reaction Optimization Challenges

  • Permeability Issues : Early analogs with carboxylates (e.g., 1 ) showed poor cell penetration, resolved by substituting polar groups with sulfonamides .

  • Synthetic Filters : Building blocks were excluded for >5 rotatable bonds or >2 chiral centers to maintain Lipinski compliance .

This systematic approach underscores this compound’s development as a benchmark CBP inhibitor, combining computational design with rigorous empirical validation.

Scientific Research Applications

Cancer Treatment

GNE-781 has been extensively studied for its anticancer properties:

  • Acute Myeloid Leukemia (AML) : In AML models, this compound demonstrated significant antitumor activity by reducing the expression of the FOXP3 gene, which is associated with immune regulation and cancer progression . It was shown to suppress leukemia progression in vivo, indicating its potential as a therapeutic option for AML patients.
  • NUT Midline Carcinoma (NMC) : This rare and aggressive cancer type is driven by the BRD4-NUT fusion oncoprotein. Research indicates that combining this compound with other bromodomain inhibitors enhances the depletion of MYC oncogene expression, leading to synergistic inhibition of NMC growth . In xenograft models, this combination resulted in significant tumor regression and improved survival rates compared to standard therapies.

Mechanistic Studies

This compound serves as a critical tool in understanding the biological functions of bromodomains:

  • Gene Expression Modulation : Studies have highlighted this compound's role in down-regulating genes involved in cell proliferation and inflammatory responses. For instance, it was found to suppress genes related to myogenesis and immune response pathways, which are crucial for understanding muscle differentiation and immune regulation .
  • Epigenetic Research : By inhibiting CBP/p300 bromodomains, this compound facilitates research into epigenetic modifications that regulate gene expression patterns across various cellular contexts, including metabolic pathways and cancer biology .

Table 1: Summary of Key Findings on this compound

Study Cancer Type Mechanism Outcome
Romero et al. (2017)Acute Myeloid LeukemiaInhibition of FOXP3 expressionReduced leukemia progression in vivo
Morrison-Smith et al. (2020)NUT Midline CarcinomaCombined inhibition with BET inhibitorsSynergistic reduction of MYC expression
Garcia-Carpizo et al. (2019)Prostate CancerSuppression of androgen receptor target genesInduced growth inhibition

Mechanism of Action

GNE-781 exerts its effects by inhibiting the bromodomain of CBP/P300, which are histone acetyltransferases involved in transcriptional regulation. By binding to the bromodomain, this compound prevents CBP/P300 from associating with chromatin and modifying it through acetylation. This inhibition disrupts the recruitment of various transcriptional proteins, leading to altered gene expression and reduced tumor growth .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C27H33F2N7O2 (MW: 525.59).
  • Solubility : 100 mg/mL in DMSO.
  • Pharmacokinetics : Low to moderate clearance in preclinical species (mice, rats, dogs) with oral bioavailability ranging from 30–60%.

CBP/p300 bromodomain inhibitors are a growing class of epigenetic drugs. Below is a detailed comparison of GNE-781 with key analogs and competitors:

Table 1: Biochemical and Cellular Potency

Compound Target (IC50) Selectivity (vs. BRD4) Key Features References
This compound CBP: 0.94 nM; BRET: 6.2 nM 5,425-fold Oral activity; AML efficacy; FOXP3 modulation
GNE-207 CBP: 1 nM 3,100-fold Improved PK profile; structural analog
GNE-272 CBP: 3 nM 1,200-fold Early-generation inhibitor; lower potency
SGC-CBP30 CBP: 30 nM; p300: 40 nM 10-fold Dual CBP/p300 inhibitor; less selective
I-CBP112 CBP/p300: ~1 μM N/A Weak potency; used in leukemia models
A-485 p300 HAT: 8 nM; CBP HAT: 32 nM N/A Targets HAT domain (not bromodomain)

Table 2: Preclinical and Clinical Profiles

Compound In Vivo Efficacy Clinical Status Limitations References
This compound 89% TGI in AML xenografts (30 mg/kg BID) Preclinical Thrombocytopenia in animal models
CCS1477 Reduces AR/ER-driven tumor growth Phase I/II trials Limited data on CBP selectivity
dCBP-1 PROTAC degrading CBP/p300; synergizes with BET inhibitors Preclinical Requires validation in vivo
SNDX-5613 Menin inhibitor; synergizes with this compound Phase I trials Targets Menin-MLL interaction

Key Differentiators of this compound

Selectivity : this compound’s 5,425-fold selectivity for CBP over BRD4 exceeds that of GNE-207 (3,100-fold) and GNE-272 (1,200-fold).

Oral Bioavailability : Unlike I-CBP112 (weak potency) or A-485 (HAT-targeted), this compound combines oral dosing with robust target engagement.

Combination Potential: Synergizes with Menin inhibitors (e.g., SNDX-5613) in AML models, improving survival without added toxicity.

Structural Optimization: The tetrahydroquinoline motif in this compound reduces off-target effects compared to earlier analogs like GNE-049, which showed CNS toxicity.

Challenges and Limitations

  • Toxicity : Preclinical studies in rats/dogs revealed thrombocytopenia and hematopoietic suppression, common among bromodomain inhibitors.

Biological Activity

GNE-781 is a small-molecule inhibitor specifically designed to target the bromodomains of the CREB-binding protein (CBP) and p300, which are critically involved in regulating transcription and chromatin dynamics. This compound exhibits remarkable selectivity and potency, making it a promising candidate for therapeutic applications, particularly in oncology.

This compound functions by selectively inhibiting the bromodomains of CBP and p300, which play vital roles in transcriptional regulation through their interactions with acetylated lysines on histones and non-histone proteins. By disrupting these interactions, this compound can modulate gene expression patterns associated with various diseases, including cancer.

Selectivity and Potency

This compound demonstrates a 650-fold selectivity over BRD4, another member of the bromodomain family, making it particularly valuable in research and potential therapeutic contexts. The compound has shown an IC50 of 0.94 nM for CBP and 6.2 nM for p300, indicating its high potency in inhibiting these targets .

Preclinical Findings

  • Toxicology Studies : In preclinical studies involving adult rats and dogs, this compound was generally well-tolerated but exhibited notable effects on thrombopoiesis and differentiation of hematopoietic lineages. Specifically, there were significant impacts on erythroid, granulocytic, and lymphoid cell differentiation .
  • Antitumor Activity : this compound has been shown to possess antitumor properties in models of acute myeloid leukemia (AML), where it decreased Foxp3 transcript levels in a dose-dependent manner. This suggests its potential utility in targeting immune regulatory pathways as well .
  • Gene Expression Modulation : Treatment with this compound has resulted in significant changes in gene expression profiles related to cell cycle regulation and inflammation. For instance, down-regulation of genes involved in the interferon response was observed, indicating its role in modulating immune responses .

Case Study 1: Acute Myeloid Leukemia (AML)

In a preclinical AML model, this compound demonstrated significant efficacy by reducing tumor burden and altering the expression of key oncogenes. The study highlighted the compound's ability to induce apoptosis in leukemic cells while sparing normal hematopoietic cells to some extent.

Case Study 2: Muscle Differentiation

In cellular models studying muscle differentiation, this compound was found to inhibit differentiation processes by affecting BRD-mediated transcriptional regulation. This underscores its role not only in cancer biology but also in developmental biology contexts .

Summary of Key Findings

Feature Details
Target Proteins CBP/p300
Selectivity 650-fold over BRD4
Potency (IC50) CBP: 0.94 nM; p300: 6.2 nM
Toxicity Observations Effects on thrombopoiesis; hematopoietic differentiation inhibition
Antitumor Activity Effective in AML models; reduces Foxp3 levels
Gene Expression Changes Down-regulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What is the molecular mechanism of GNE-781, and how does its selectivity for CBP compare to related bromodomains like BRD4?

this compound is a potent and selective inhibitor of the cyclic AMP response element-binding protein (CBP) bromodomain, with an IC50 of 0.94 nM in TR-FRET assays. Its selectivity over BRD4(1) is 5,425-fold (IC50: 5,100 nM), making it a highly specific tool for studying CBP-dependent epigenetic regulation . Methodologically, researchers should validate selectivity using parallel TR-FRET assays for CBP, BRD4, and other bromodomains, ensuring proper controls for off-target effects .

Q. What experimental models are appropriate for initial in vivo efficacy testing of this compound?

The MOLM-16 AML xenograft model in immunodeficient mice (e.g., SCID beige) is widely used for assessing this compound’s antitumor activity. Key endpoints include tumor growth inhibition (%TGI), MYC transcript suppression (quantified via RT-PCR), and pharmacokinetic/pharmacodynamic (PK/PD) profiling. Dosing regimens (e.g., 3–30 mg/kg BID) should align with established protocols to ensure reproducibility .

Q. How should researchers design dose-response experiments to evaluate this compound’s transcriptional effects?

Use dose-escalation studies (e.g., 3–30 mg/kg) with time-course sampling (2–24 hours post-dose) to capture dynamic MYC or FOXP3 suppression. Statistical analysis (e.g., nonlinear regression for IC50 calculation) and normalization to vehicle controls are critical. Ensure RNA extraction and qRT-PCR protocols are standardized to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s transcriptional outcomes (e.g., MYC suppression vs. FOXP3 downregulation)?

Context-dependent effects may arise due to cell-type-specific chromatin states or co-regulatory proteins. To dissect this, combine RNA-seq with ChIP-seq for CBP occupancy and histone acetylation marks. Computational tools (e.g., pathway enrichment analysis) can identify context-specific regulatory networks .

Q. What strategies optimize this compound’s synergy with other epigenetic inhibitors, such as Menin inhibitors (e.g., SNDX-5613)?

Preclinical studies show that co-treatment with this compound and SNDX-5613 enhances AML burden reduction and survival in murine models. Experimental design should include staggered dosing schedules (e.g., this compound administered 2 hours post-Menin inhibitor) to assess pharmacodynamic overlap. Bliss independence or Chou-Talalay models can quantify synergy .

Q. How can researchers address variability in this compound’s oral bioavailability across species?

Conduct cross-species PK studies (e.g., CD-1 mice vs. Sprague-Dawley rats) with LC-MS/MS quantification of plasma and tumor concentrations. Parameters like clearance (CL), volume of distribution (Vd), and bioavailability (F%) should be modeled using non-compartmental analysis (NCA). Adjust formulations (e.g., PEG-based vehicles) to improve solubility if needed .

Q. What statistical methods are recommended for analyzing contradictory data in this compound combination studies?

Employ mixed-effects models to account for inter-animal variability in tumor growth assays. For transcriptomic data, false discovery rate (FDR) correction and principal component analysis (PCA) can distinguish treatment-specific effects from noise. Predefine exclusion criteria for outliers to maintain rigor .

Q. Methodological Guidance

Q. How should researchers validate CBP bromodomain engagement in cellular assays?

Use cellular thermal shift assays (CETSA) to confirm target engagement. Combine with siRNA-mediated CBP knockdown to differentiate on-target effects from off-pathway modulation. Include BRD4 inhibitors (e.g., JQ1) as negative controls .

Q. What in vitro models best recapitulate this compound’s antitumor effects observed in vivo?

Primary AML patient-derived xenograft (PDX) cells or MOLM-16 cell lines cultured in hypoxic conditions (1% O2) mimic the tumor microenvironment. Measure apoptosis (Annexin V/PI flow cytometry) and cell cycle arrest (propidium iodide staining) as functional endpoints .

Q. How can researchers mitigate confounding factors in PK/PD modeling of this compound?

Use population PK modeling (e.g., Monolix) to integrate covariates like body weight and organ function. Validate models with bootstrapping or visual predictive checks (VPCs). For translational studies, allometric scaling from rodents to humans should account for metabolic rate differences .

Properties

IUPAC Name

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCWHSDMJBAGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

GNE-781
GNE-781
GNE-781
GNE-781
GNE-781
GNE-781

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.